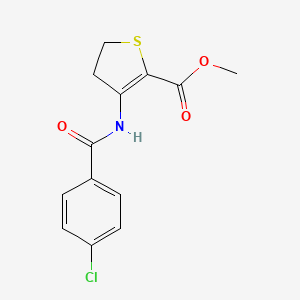
Methyl 3-(4-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzamido group attached to the thiophene ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of Methyl 3-(4-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters . The preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which are key intermediates, can be achieved via a reaction between cyclohexanones and ethyl cyanoacetate .
Chemical Reactions Analysis
Methyl 3-(4-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include KMnO4, K2Cr2O7, and metal-complex catalysts . The major products formed from these reactions include aldehydes, ketones, and amines .
Scientific Research Applications
It has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 and HepG2 . Additionally, it has been evaluated for its antibacterial properties against Gram-negative and Gram-positive bacteria . The compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as sigma-1 receptors and VEGFR-2 . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to bind to these targets is facilitated by its unique chemical structure, which allows for effective molecular docking and binding affinity .
Comparison with Similar Compounds
Methyl 3-(4-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate can be compared to other thiophene derivatives, such as β-enaminones and quinazolinone conjugates . While these compounds share some structural similarities, this compound stands out due to its potent anticancer and antibacterial activities. The presence of the chlorobenzamido group further enhances its biological activity, making it a unique and valuable compound in scientific research.
Properties
Molecular Formula |
C13H12ClNO3S |
|---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
methyl 4-[(4-chlorobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,16) |
InChI Key |
DIIDQGZWCSVMPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















